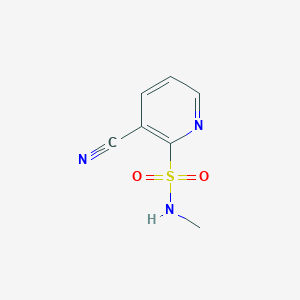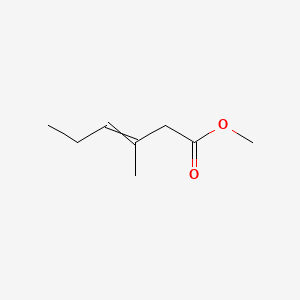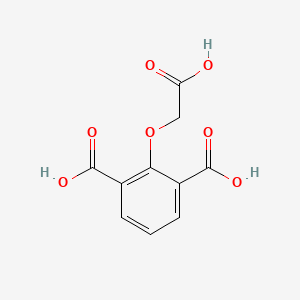
2-(Carboxymethoxy)isophthalic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is an organic compound with a complex structure that includes three carboxylic acid groups and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid typically involves the reaction of 1,3,5-tris(carboxymethoxy)benzene acid with appropriate reagents under controlled conditions. One common method is the hydrothermal synthesis, which involves heating the reactants in a sealed vessel with water at high temperatures . This method allows for the formation of a three-dimensional supramolecular framework.
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrothermal processes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, continuous flow reactors may be employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The ether linkage and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to esters, amides, or other functionalized derivatives .
Applications De Recherche Scientifique
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups and ether linkage. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and as a structural component in MOFs .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(carboxymethoxy)benzene acid: This compound is similar in structure but has an additional carboxylic acid group, making it more versatile in forming complex frameworks.
3-(Carboxymethoxy)-2-naphthoic acid: This compound has a naphthalene ring instead of a benzene ring, which can influence its chemical properties and applications.
Uniqueness
2-(Carboxymethoxy)-1,3-benzenedicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and ether linkage, which allows it to form stable complexes and participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H8O7 |
|---|---|
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
2-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-7(12)4-17-8-5(9(13)14)2-1-3-6(8)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
WGRUEXXXFRFSSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)O)OCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


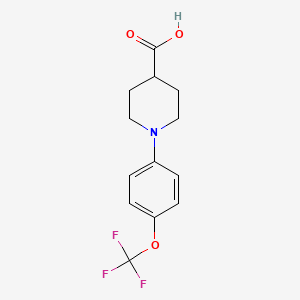

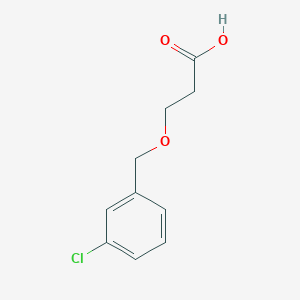



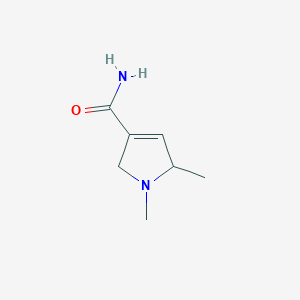

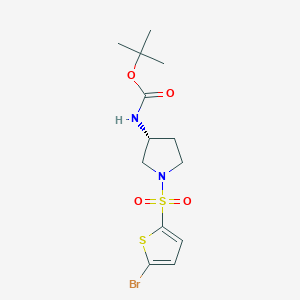
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
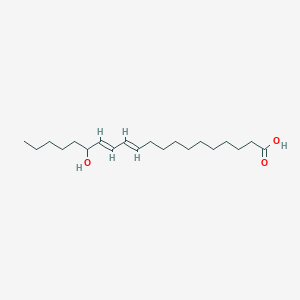
![1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13971709.png)
